1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene
Overview
Description
1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, also known as Isoflurane, is a nonflammable liquid administered by vaporizing and is a general inhalation anesthetic drug . It is a useful solvent for dispersing fluorinated materials .
Synthesis Analysis
Isoflurane is formed by the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether with chlorine gas. The reaction mixture, preferably without purification or refining, is treated with UV light in the presence of isopropanol to reduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether, the other major component thereof, to isoflurane .Molecular Structure Analysis
The empirical formula of Isoflurane is C3H2ClF5O and it has a molecular weight of 184.49 . Two conformers of the isolated molecule were identified from the rotational spectrum of the parent and several 37 Cl and 13 C isotopologues detected in natural abundance .Chemical Reactions Analysis
Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . It also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .Physical And Chemical Properties Analysis
Isoflurane is a clear, colorless, stable liquid containing no additives or chemical stabilizers. It has a mildly pungent, musty, ethereal odor . It has a molecular weight of 184.5 and a boiling point of 48.5°C .Scientific Research Applications
Electrochemical Fluorination
Electrochemical fluorination of aromatic compounds like toluene, monofluoromethylbenzene, and difluoromethylbenzene has been extensively studied. This process typically occurs on a platinum anode and results in various fluorinated compounds, which can include derivatives similar to 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene. These studies provide insights into the mechanisms and potential applications of electrochemical fluorination in the production of complex fluorinated aromatic compounds (Momota, Mukai, Kato, & Morita, 1998).
Selectivity in C–Cl Bond Activation
Research on the selectivity in C–Cl bond activation of dichloroarenes by photogenerated complexes has been conducted. These studies can be relevant for understanding the reactivity and potential chemical transformations of 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene in the presence of transition metal complexes (Aballay et al., 2005).
Organometallic Chemistry
Fluorobenzenes, including compounds structurally similar to 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene, are used in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents affects the binding strength to metal centers, influencing the use of these compounds as solvents or ligands in organometallic reactions (Pike, Crimmin, & Chaplin, 2017).
Synthesis of Pesticides and Pharmaceuticals
Compounds like 1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene can be intermediates in the synthesis of pesticides and pharmaceuticals. The manipulation of such compounds, through processes like chlorosulfonation and fluorination, can lead to the production of key intermediates used in the pharmaceutical and agricultural industries (Du, Chen, Zheng, & Xu, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPQDJLUZSMPAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(difluoromethyl)-3-fluoro-4-methylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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